2-(4-chlorophenoxy)-2-methyl-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide
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Overview
Description
2-(4-chlorophenoxy)-2-methyl-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenoxy group, a benzoxazole moiety, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form 4-chlorophenoxyalkane.
Introduction of the Benzoxazole Moiety: The next step involves the synthesis of the benzoxazole ring, which can be achieved through the cyclization of an o-aminophenol derivative with a suitable carboxylic acid or ester.
Coupling Reaction: The final step involves the coupling of the chlorophenoxy intermediate with the benzoxazole derivative in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired propanamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole moiety, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
Oxidation: Oxidized benzoxazole derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-2-methyl-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory and anticancer drugs.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide involves its interaction with specific molecular targets. The benzoxazole moiety is known to interact with DNA and proteins, potentially leading to the modulation of gene expression and protein function. The chlorophenoxy group may enhance the compound’s ability to penetrate cell membranes, facilitating its intracellular activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-2-methyl-N-[4-(6-chloro-1,3-benzoxazol-2-yl)phenyl]propanamide: Similar structure but with a chloro substituent on the benzoxazole ring.
2-(4-bromophenoxy)-2-methyl-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide: Similar structure but with a bromo substituent on the phenoxy group.
Uniqueness
2-(4-chlorophenoxy)-2-methyl-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorophenoxy and benzoxazole moieties allows for versatile chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H21ClN2O3 |
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Molecular Weight |
420.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide |
InChI |
InChI=1S/C24H21ClN2O3/c1-15-4-13-20-21(14-15)29-22(27-20)16-5-9-18(10-6-16)26-23(28)24(2,3)30-19-11-7-17(25)8-12-19/h4-14H,1-3H3,(H,26,28) |
InChI Key |
FTJUNHCWQRTJAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C(C)(C)OC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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